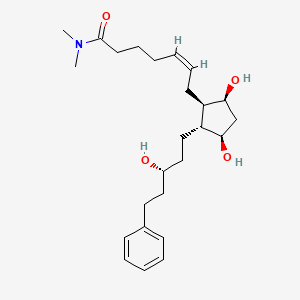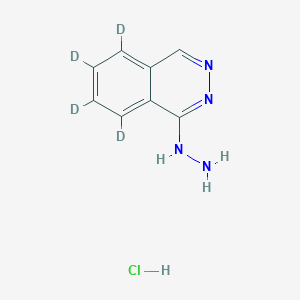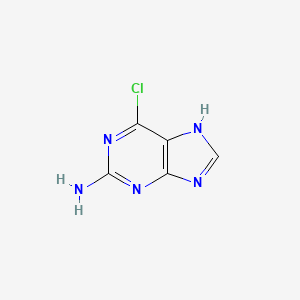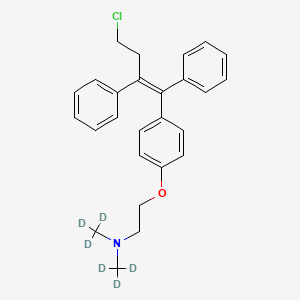
Palmitelaidic acid-d13
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Palmitelaidic acid-d13 is a deuterium-labeled version of palmitelaidic acid, a trans isomer of palmitoleic acid. Palmitelaidic acid is a monounsaturated fatty acid with a trans double bond at the ninth carbon position. It is commonly found in partially hydrogenated vegetable oils and dairy fat products. The deuterium labeling in this compound makes it particularly useful in scientific research, especially in studies involving mass spectrometry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of palmitelaidic acid-d13 typically involves the hydrogenation of palmitoleic acid using deuterium gas. The reaction is carried out under controlled conditions to ensure the incorporation of deuterium atoms at specific positions within the molecule. The process involves:
Hydrogenation: Palmitoleic acid is subjected to hydrogenation in the presence of a deuterium gas catalyst.
Purification: The resulting product is purified using chromatographic techniques to isolate this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Hydrogenation: Large quantities of palmitoleic acid are hydrogenated using deuterium gas in industrial reactors.
Isolation and Purification: The product is then isolated and purified using industrial-scale chromatographic methods to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Palmitelaidic acid-d13 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes and ketones.
Reduction: Reduction reactions can convert it back to saturated fatty acids.
Substitution: It can undergo substitution reactions where the hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as halogens and organometallic compounds are used under controlled conditions.
Major Products Formed
Oxidation: Aldehydes and ketones.
Reduction: Saturated fatty acids.
Substitution: Various substituted fatty acids depending on the reagents used.
Scientific Research Applications
Palmitelaidic acid-d13 is widely used in scientific research due to its stable isotope labeling. Its applications include:
Chemistry: Used as an internal standard in mass spectrometry for the quantification of palmitelaidic acid.
Biology: Studied for its role in metabolic pathways and its effects on cellular processes.
Medicine: Investigated for its potential impact on cardiovascular health and metabolic diseases.
Industry: Used in the development of deuterium-labeled compounds for pharmaceutical research.
Mechanism of Action
The mechanism of action of palmitelaidic acid-d13 involves its incorporation into metabolic pathways where it can be used as a tracer. The deuterium atoms provide a distinct mass difference, allowing researchers to track the compound’s distribution and transformation within biological systems. It interacts with various enzymes and receptors involved in fatty acid metabolism, providing insights into the molecular targets and pathways.
Comparison with Similar Compounds
Similar Compounds
Palmitoleic Acid: The cis isomer of palmitelaidic acid, commonly found in natural sources.
Elaidic Acid: Another trans fatty acid with similar properties.
Vaccenic Acid: A trans isomer of oleic acid.
Uniqueness
Palmitelaidic acid-d13 is unique due to its deuterium labeling, which makes it an invaluable tool in research involving mass spectrometry. This labeling allows for precise quantification and tracking in metabolic studies, setting it apart from its non-labeled counterparts.
Properties
Molecular Formula |
C16H30O2 |
|---|---|
Molecular Weight |
267.49 g/mol |
IUPAC Name |
(E)-11,11,12,12,13,13,14,14,15,15,16,16,16-tridecadeuteriohexadec-9-enoic acid |
InChI |
InChI=1S/C16H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h7-8H,2-6,9-15H2,1H3,(H,17,18)/b8-7+/i1D3,2D2,3D2,4D2,5D2,6D2 |
InChI Key |
SECPZKHBENQXJG-BWLIMJNUSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])/C=C/CCCCCCCC(=O)O |
Canonical SMILES |
CCCCCCC=CCCCCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![trideuteriomethyl (1R,2S,9R,14R,15S,17R)-2,15-dimethyl-5,5'-dioxospiro[18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadec-6-ene-14,2'-oxolane]-9-carboxylate](/img/structure/B10820372.png)

![10-[3-[4-(trideuteriomethyl)piperazin-1-yl]propyl]-2-(trifluoromethyl)phenothiazine;dihydrochloride](/img/structure/B10820385.png)




![4-amino-3-[[6-(4-fluoro-2-methylphenyl)pyridin-3-yl]diazenyl]naphthalene-1-sulfonic acid](/img/structure/B10820419.png)


![7-[3,5-dihydroxy-2-(3-hydroxy-5-phenylpentyl)cyclopentyl]-N,N-dimethylhept-5-enamide](/img/structure/B10820430.png)

![[(3S,4R)-3-amino-4-hydroxypiperidin-1-yl]-[2-(1-benzylindol-2-yl)-7-methoxy-1-methylbenzimidazol-5-yl]methanone](/img/structure/B10820437.png)

